![molecular formula C19H13Br B13117447 9-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B13117447.png)
9-Bromo-9H-tribenzo[a,c,e][7]annulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-9H-tribenzoa,c,eannulene is a unique compound characterized by its inherently chiral, saddle-shaped structure. This compound belongs to the class of tribenzoannulenes, which are known for their conformational stability and inherent chirality. The compound’s structure includes a bromine atom attached to the 9th position of the tribenzoannulene framework, making it a significant molecule in the field of organic chemistry .
Vorbereitungsmethoden
The synthesis of 9-Bromo-9H-tribenzoa,c,eannulene typically involves palladium-catalyzed coupling reactions. One common method includes the coupling of hydrazone derivatives of 9H-tribenzoa,c,eannulen-9-ones with benzyl bromides. This reaction is carried out under mild conditions and involves the formation of an exocyclic double bond through carbene migration insertion and β-hydride elimination . The process is highly enantioselective, yielding the desired chiral product with excellent enantioselectivity .
Analyse Chemischer Reaktionen
9-Bromo-9H-tribenzoa,c,eannulene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to introduce various substituents at the 9th position.
Common reagents used in these reactions include palladium catalysts, hydrazone derivatives, and benzyl bromides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-Bromo-9H-tribenzoa,c,eannulene has several scientific research applications:
Biology and Medicine: The compound’s chiral properties make it a potential candidate for drug development and other biomedical applications.
Wirkmechanismus
The mechanism of action of 9-Bromo-9H-tribenzoa,c,eannulene involves its inherent chirality and the formation of stable, non-planar conformations. The key steps in its reactions include carbene migration insertion and β-hydride elimination, which determine the stereochemistry of the product . Density functional theory calculations have confirmed these steps and provided insights into the origin of the observed enantioselectivity .
Vergleich Mit ähnlichen Verbindungen
9-Bromo-9H-tribenzoa,c,eannulene is unique due to its inherent chirality and stable saddle-shaped conformation. Similar compounds include:
- 9-Benzylidene-9H-tribenzo a,c,eannulene : Another inherently chiral tribenzoannulene derivative with similar structural features .
- Tetraphenylenes : These compounds also exhibit inherent chirality due to their rigid, saddle-shaped structures.
The uniqueness of 9-Bromo-9H-tribenzoa,c,eannulene lies in its specific substitution pattern and the resulting chiral properties, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C19H13Br |
---|---|
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
14-bromotetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaene |
InChI |
InChI=1S/C19H13Br/c20-19-17-11-5-3-9-15(17)13-7-1-2-8-14(13)16-10-4-6-12-18(16)19/h1-12,19H |
InChI-Schlüssel |
LLYJXUMNIHMQCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3C4=CC=CC=C24)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.